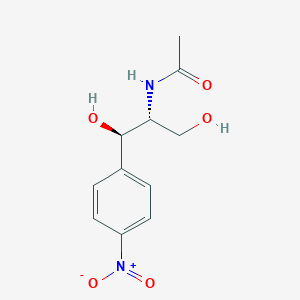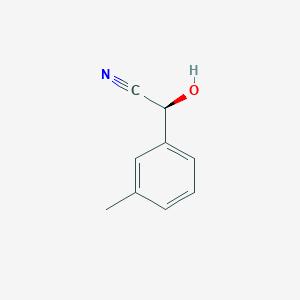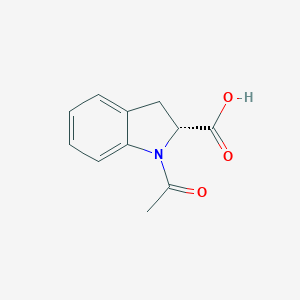![molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6](/img/structure/B20918.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La acetil L-carnitina es una forma acetilada de L-carnitina, un derivado de aminoácido que se encuentra de forma natural. Se produce en el cuerpo humano y también está disponible como suplemento dietético. La acetil L-carnitina juega un papel crucial en el transporte de ácidos grasos a las mitocondrias, donde se descomponen para producir energía. Este compuesto es conocido por sus posibles beneficios para mejorar la función cognitiva, apoyar la salud de los nervios y mejorar el metabolismo energético .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de acetil L-carnitina normalmente implica la acetilación de L-carnitina. Un método común incluye la reacción de L-carnitina con anhídrido acético a un rango de temperatura de 70-75 °C . Otro método implica el uso de cloruro de acetilo en presencia de ácido acético, donde la reacción se lleva a cabo a altas temperaturas (118-130 °C) para obtener clorhidrato de acetil L-carnitina .
Métodos de producción industrial
La producción industrial de acetil L-carnitina a menudo emplea rutas sintéticas similares pero a mayor escala. El proceso implica el uso de materias primas de alta pureza y condiciones de reacción controladas para asegurar la producción de acetil L-carnitina de alta calidad. El producto final se purifica normalmente mediante cristalización y secado al vacío para alcanzar la pureza deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
La acetil L-carnitina experimenta varias reacciones químicas, entre ellas:
Acetilación: La reacción principal donde la L-carnitina se acetila para formar acetil L-carnitina.
Hidrólisis: La acetil L-carnitina se puede hidrolizar de nuevo a L-carnitina y ácido acético en condiciones ácidas o básicas.
Oxidación y reducción: Si bien la acetil L-carnitina en sí no suele participar en reacciones de oxidación-reducción, sus vías metabólicas implican tales reacciones, particularmente en las mitocondrias.
Reactivos y condiciones comunes
Anhídrido acético: Se utiliza para la acetilación de L-carnitina.
Cloruro de acetilo: Otro agente acetilante que se utiliza en presencia de ácido acético.
Ácido clorhídrico: Se utiliza en la hidrólisis del clorhidrato de acetil L-carnitina.
Principales productos
L-Carnitina: Se forma mediante la hidrólisis de acetil L-carnitina.
Ácido acético: Un subproducto de la reacción de hidrólisis.
Aplicaciones Científicas De Investigación
La acetil L-carnitina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La acetil L-carnitina ejerce sus efectos principalmente a través de su papel en el metabolismo energético mitocondrial. Facilita el transporte de ácidos grasos a las mitocondrias, donde se someten a beta-oxidación para producir acetil-CoA. Este acetil-CoA luego ingresa al ciclo de Krebs, lo que lleva a la producción de trifosfato de adenosina (ATP), la principal moneda de energía de la célula . Además, la acetil L-carnitina puede cruzar la barrera hematoencefálica, donde apoya la producción de acetilcolina, un neurotransmisor involucrado en la función cognitiva .
Comparación Con Compuestos Similares
Compuestos similares
Propionil L-Carnitina: Otro derivado de L-carnitina, conocido por sus posibles beneficios para la salud cardiovascular.
D-Carnitina: Un isómero de L-carnitina, que no es biológicamente activo y puede interferir con la función de L-carnitina.
Singularidad
La acetil L-carnitina es única debido a su capacidad para cruzar la barrera hematoencefálica, lo que la hace particularmente eficaz para apoyar las funciones cognitivas como la memoria y la concentración . Esta propiedad la distingue de otras formas de carnitina, que principalmente apoyan el metabolismo energético físico y la salud cardiovascular .
Propiedades
Número CAS |
109682-72-6 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
Clave InChI |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
SMILES canónico |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)



